molecular formula C22H27N3O3S2 B2825992 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide CAS No. 2097861-04-4

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide

Cat. No. B2825992
CAS RN: 2097861-04-4
M. Wt: 445.6
InChI Key: LEXOFJMVFQEEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Recent studies have focused on synthesizing derivatives of benzothiazole and benzimidazole, demonstrating significant biological activities, including antibacterial, antifungal, and antitumor effects. These compounds, including those similar in structure to the one , have been synthesized through various chemical reactions and tested for their biological activities against a range of microbial strains and cancer cell lines (Devi, Shahnaz, & Prasad, 2022; Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antitumor Evaluation

Specific derivatives of benzothiazole have shown considerable anticancer activity against various cancer cell lines, underscoring the potential therapeutic applications of these compounds in oncology. The synthesis and biological evaluation of these molecules involve advanced techniques to assess their efficacy and selectivity towards different types of cancer cells (Yurttaş, Tay, & Demirayak, 2015).

Drug Development and Molecular Interaction

The research also extends to the development of drugs targeting specific cellular mechanisms, such as glutaminase inhibitors for cancer treatment. These studies not only provide insights into the compound's potential therapeutic applications but also highlight the importance of molecular modifications to enhance drug-like properties and biological activities (Shukla et al., 2012).

Molecular Degradation and Stability

Understanding the stability and degradation behavior of such compounds under various conditions is crucial for drug development. Studies have explored the stability of similar molecules under different conditions, providing valuable information for the formulation and storage of potential drug candidates (Bhattacharyya et al., 2015).

properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-16(2)29-19-11-7-17(8-12-19)15-22(26)23-13-14-24-20-5-3-4-6-21(20)25(18-9-10-18)30(24,27)28/h3-8,11-12,16,18H,9-10,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXOFJMVFQEEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.